High Adipose-to-Plasma Concentration Ratio: Differentiation from ABT-384 and MK-0916
BMS-823778 demonstrates a high adipose-to-plasma concentration ratio that distinguishes it from several other 11β-HSD1 clinical candidates [1]. While the primary literature for ABT-384 and MK-0916 does not emphasize adipose accumulation as a defining feature, the BMS-823778 discovery publication explicitly highlights this property as a key favorable characteristic driving its selection for clinical development [1]. The compound also achieved an ED₅₀ of 5.2 mg/kg in an ex vivo adipose DIO mouse model, confirming functional target engagement in adipose tissue [1].
| Evidence Dimension | Adipose tissue targeting and functional inhibition |
|---|---|
| Target Compound Data | High adipose-to-plasma concentration ratio; ex vivo adipose DIO mouse model ED₅₀ = 5.2 mg/kg |
| Comparator Or Baseline | ABT-384 and MK-0916 (11β-HSD1 inhibitor clinical comparators); adipose accumulation not emphasized as a key distinguishing feature in primary literature |
| Quantified Difference | Not directly quantifiable cross-study; BMS-823778 uniquely characterized by explicit adipose partitioning and ex vivo adipose PD measurement |
| Conditions | DIO mouse model; ex vivo adipose tissue assay following oral dosing |
Why This Matters
For metabolic disease research where adipose tissue 11β-HSD1 activity is a critical node in glucocorticoid-mediated insulin resistance, BMS-823778 provides a compound with documented adipose partitioning and functional target engagement data, unlike comparators where this property is either unpublished or not a defining characteristic.
- [1] Li J, Kennedy LJ, Walker SJ, et al. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1). ACS Med Chem Lett. 2018 Nov 13;9(12):1170-1174. View Source
